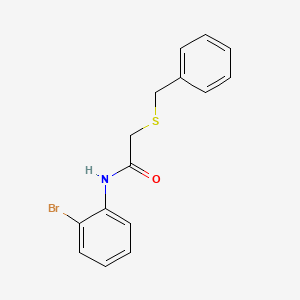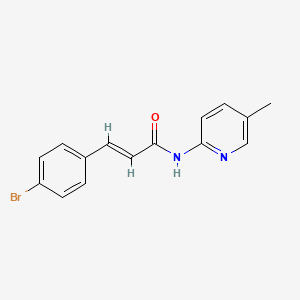![molecular formula C17H19N3O2 B5706553 N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5706553.png)
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide, also known as Boc-Pyridine-2-Carboxamidine, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its potential applications have been studied extensively.
Mecanismo De Acción
The mechanism of action of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. It has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.
Biochemical and physiological effects:
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, and has been shown to exhibit antifungal and antibacterial activity. It has also been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has several advantages for lab experiments, including its ease of synthesis and purification. It has also been shown to exhibit various biochemical and physiological effects, making it a useful tool for studying cellular processes. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine. One potential area of research is the synthesis of new derivatives with improved activity against cancer cell lines or other diseases. Another potential area of research is the study of its mechanism of action, which could lead to the development of new drugs or therapies. Additionally, further studies are needed to fully understand its potential toxicity and limitations for lab experiments.
Métodos De Síntesis
The synthesis of N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine can be achieved using several methods, including the reaction of pyridine-2-carboxylic acid with tert-butyl isocyanate in the presence of a catalyst, or the reaction of pyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base. The resulting compound can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N'-[(4-tert-butylbenzoyl)oxy]-3-pyridinecarboximidamide-2-Carboxamidine has been widely studied for its potential applications in scientific research. It has been used as a precursor for the synthesis of various compounds, including pyridine-2-carboxamidine derivatives that exhibit antifungal and antibacterial activity. It has also been used in the synthesis of inhibitors for various enzymes, including protein kinase C, and has been shown to exhibit antiproliferative activity against certain cancer cell lines.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2,3)14-8-6-12(7-9-14)16(21)22-20-15(18)13-5-4-10-19-11-13/h4-11H,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRWAKNTANNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-3-carboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)




![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)

![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5706521.png)


![4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone dihydrochloride](/img/structure/B5706533.png)
![methyl 7-[(4-bromobenzoyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5706541.png)
